2-Methylquinoline-5,8-diol hydrobromide
Overview
Description
2-Methylquinoline-5,8-diol hydrobromide is a heterocyclic aromatic compound with the molecular formula C₁₀H₁₀BrNO₂ and a molecular weight of 256.1 g/mol . This compound is a derivative of quinoline, which is known for its diverse applications in medicinal chemistry, synthetic organic chemistry, and industrial chemistry . The presence of both hydroxyl groups and a bromide ion in its structure makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylquinoline-5,8-diol hydrobromide typically involves the bromination of 2-Methylquinoline-5,8-diol. The reaction is carried out in the presence of hydrobromic acid (HBr) under controlled conditions to ensure the selective formation of the hydrobromide salt . The reaction can be represented as follows:
2-Methylquinoline-5,8-diol+HBr→2-Methylquinoline-5,8-diol hydrobromide
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction is typically conducted in a reactor equipped with temperature and pressure control to optimize yield and purity. The product is then purified through crystallization or recrystallization techniques to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Methylquinoline-5,8-diol hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.
Reduction: Reduction reactions can convert the compound into different reduced forms of quinoline.
Substitution: The hydroxyl groups and bromide ion can participate in substitution reactions to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Substitution reactions often involve nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with modified functional groups, which can be further utilized in synthetic and medicinal chemistry .
Scientific Research Applications
2-Methylquinoline-5,8-diol hydrobromide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Methylquinoline-5,8-diol hydrobromide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the hydroxyl groups and bromide ion, resulting in different chemical reactivity and applications.
5,8-Dihydroxyquinoline: Contains hydroxyl groups but lacks the methyl group and bromide ion, leading to different biological activities.
2,3-Dimethylquinoline: Contains an additional methyl group, which alters its chemical properties and applications.
Uniqueness
2-Methylquinoline-5,8-diol hydrobromide is unique due to the presence of both hydroxyl groups and a bromide ion, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
2-methylquinoline-5,8-diol;hydrobromide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2.BrH/c1-6-2-3-7-8(12)4-5-9(13)10(7)11-6;/h2-5,12-13H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOJHJOXRZKPFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=CC(=C2C=C1)O)O.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.